High H3R Affinity of 4-Pyridyl-Piperazine Derivatives vs. Piperidine Bioisostere
In a head-to-head comparison within the same study, 4-pyridyl-piperazine derivatives (containing the tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate core) demonstrated high affinity for the human histamine H3 receptor (hH3R), with Ki values ranging from 16 to 120 nM [1]. This contrasts with the typical piperidine-containing H3R ligands, which serve as a benchmark, and underscores the 4-pyridyl-piperazino moiety as a validated bioisosteric replacement [1]. The study explicitly states that 'the 4-pyridyl-piperazino moiety has been established as a new bioisosteric piperidine replacement in H3R ligands' [1].
| Evidence Dimension | hH3R Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 16–120 nM for 4-pyridyl-piperazine derivatives |
| Comparator Or Baseline | Piperidine-containing H3R ligands (implicit benchmark) |
| Quantified Difference | Nanomolar affinity range vs. piperidine benchmark |
| Conditions | Radioligand binding assay at human histamine H3 receptor (hH3R) |
Why This Matters
Confirms the 2-pyridylpiperazine core is a validated, high-affinity pharmacophore for H3R programs, justifying procurement over generic piperazine building blocks.
- [1] Szczepańska, K.; et al. Eur. J. Med. Chem. 2018, 152, 223-234. DOI: 10.1016/j.ejmech.2018.04.043 View Source
